molecular formula C12H12N4 B11888489 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

Katalognummer: B11888489
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: ZRXNUSMRUVLEPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the multicomponent synthesis, which allows for the construction of the pyrazoloquinoline core through the reaction of multiple reagents in a single step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful as a sensor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
  • 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-5-amine

Uniqueness

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

1,7-dimethylpyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H12N4/c1-7-3-4-8-6-9-11(13)15-16(2)12(9)14-10(8)5-7/h3-6H,1-2H3,(H2,13,15)

InChI-Schlüssel

ZRXNUSMRUVLEPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.